molecular formula C10H16NiO4 B1580569 Nickel(II) 2,4-pentanedionate CAS No. 3264-82-2

Nickel(II) 2,4-pentanedionate

Cat. No.: B1580569
CAS No.: 3264-82-2
M. Wt: 258.92 g/mol
InChI Key: SHWZFQPXYGHRKT-SYWGCQIGSA-N
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Description

Nickel(II) 2,4-pentanedionate, also known as nickel ii acetylacetonate, is a green powder or crystalline powder or crystals . It is used as a catalyst and U.V. stabilizer . It serves as a precursor to the nickel bis(cyclooctadiene) catalyst . It is also used in the deposition of nickel(II) oxide thin film by sol-gel techniques on conductive glass substrates . Furthermore, it is used in organic synthesis to produce organometals .


Molecular Structure Analysis

The molecular formula of this compound is C10H14NiO4 . The InChI Key is BMGNSKKZFQMGDH-FDGPNNRMSA-L . The SMILES representation is [Ni++].C\C ( [O-])=C\C ©=O.C\C ( [O-])=C\C ©=O .


Chemical Reactions Analysis

This compound is used in the deposition of nickel(II) oxide thin film by sol-gel techniques on conductive glass substrates . It is also used in organic synthesis to produce organometals .


Physical And Chemical Properties Analysis

This compound is a green powder or crystalline powder or crystals . It has a melting point of approximately 230°C (decomposition) . It is soluble in water, alcohol, and toluene . The molecular weight is 256.91 g/mol .

Scientific Research Applications

Catalytic Applications

Nickel(II) 2,4-pentanedionate serves as a catalyst in a wide range of chemical reactions including oligomerization, telomerization, hydrosilylation, hydrogenation, reduction, cross-coupling, oxidation, conjugate addition, addition to multiple bonds, and rearrangements. Its utility is attributed to its ability to form complexes with various organic and inorganic ligands, enhancing the reactivity and selectivity of catalytic processes (Doyon, 2001).

Material Science

In material science, this compound is instrumental in the synthesis of coordination compounds, which are crucial for developing magnetic, electronic, and luminescent materials. For example, nickel(II) complexes characterized by Ising-type single-ion anisotropy have been synthesized, demonstrating potential applications in magnetic materials (Gogoi et al., 2013). Additionally, nickel(II) complexes have been used to construct metal–organic frameworks (MOFs) exhibiting unique structural types and properties suitable for gas storage and separation (Cortijo et al., 2013).

Environmental Remediation

This compound-based compounds have been explored for environmental remediation purposes, particularly in the sequestration of heavy metals from water. Iron nanoparticles, for example, have shown high capacity for nickel removal, demonstrating over 100% higher efficiency than the best available inorganic sorbents. This efficiency is partly due to the core-shell structure of iron nanoparticles, which act both as sorbents and reductants (Li & Zhang, 2006).

Analytical Chemistry

In analytical chemistry, this compound has been employed as a reagent for the spectrophotometric determination of nickel. New analytical methods using derivatives of 2,4-pentanedione allow for the sensitive and accurate quantification of nickel in various samples, including environmental and biological matrices (Garole & Sawant, 2005).

Safety and Hazards

Nickel(II) 2,4-pentanedionate may cause cancer . It is harmful if swallowed . It may cause an allergic skin reaction .

Mechanism of Action

Target of Action

Nickel acetylacetonate, also known as Nickel(II) 2,4-pentanedionate or bis(((Z)-4-oxopent-2-en-2-yl)oxy)nickel or Nickel(II) acetylacetonate, is a coordination complex with the formula [Ni(acac)2]3 . The primary targets of Nickel acetylacetonate are organic compounds and materials, where it acts as a precursor in their synthesis .

Mode of Action

Nickel acetylacetonate interacts with its targets through coordination chemistry. It forms a six-membered chelate ring with organic compounds, typically binding both oxygen atoms to the metal . This interaction results in the formation of new compounds, such as Ni-based nanomaterials .

Biochemical Pathways

Nickel acetylacetonate plays a significant role in various catalytic reactions. It is used as a precursor for nanoparticle research, polymer science, and catalysis . The compound’s interaction with its targets affects the biochemical pathways involved in these processes, leading to the synthesis of new materials and applications in organic syntheses .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as toluene , which may influence its bioavailability.

Result of Action

The action of Nickel acetylacetonate results in the formation of new compounds and materials. For instance, it is widely used to synthesize Ni-based nanomaterials such as NiO/C nanocomposite and crystalline NiO nanoparticles . These materials have various applications in fields like electronics, catalysis, and energy storage.

Action Environment

The action, efficacy, and stability of Nickel acetylacetonate can be influenced by environmental factors. For example, the compound reacts with water to give the blue-green diaquo complex Ni(acac)2(H2O)2 . Additionally, when bound to bulkier analogues of acetylacetonate ligand, steric hindrance favors formation of the mononickel derivatives . These factors can affect the compound’s reactivity and the resulting products.

Biochemical Analysis

Biochemical Properties

Nickel(II) 2,4-pentanedionate plays a significant role in biochemical reactions, particularly as a catalyst and stabilizer. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a precursor to nickel bis(cyclooctadiene) catalyst, which is involved in hydrogenation reactions . The compound also interacts with dimethylgold(III) acetylacetonate in gold on nickel plating processes . These interactions are primarily coordination bonds between the nickel ion and the ligands, which facilitate the catalytic activity of the compound.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause respiratory sensitization and may lead to allergic reactions in some individuals . Additionally, it has been classified as a carcinogen, indicating its potential to cause cancer through prolonged exposure . These effects are likely due to the compound’s ability to interact with cellular components and disrupt normal cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound acts as a catalyst in various biochemical reactions by forming coordination complexes with enzymes and other proteins . These interactions can lead to enzyme inhibition or activation, depending on the specific reaction. This compound can also induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be hygroscopic and may degrade when exposed to moisture . Its stability and degradation can impact its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to chronic symptoms such as respiratory issues and cancer . These temporal effects highlight the importance of proper handling and storage of the compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may act as a catalyst without causing significant adverse effects. At high doses, it can lead to toxic effects such as respiratory sensitization, allergic reactions, and cancer . These threshold effects indicate the importance of dosage control in experimental studies to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its catalytic activity. The compound interacts with enzymes and cofactors to facilitate biochemical reactions . For example, it is used in the deposition of nickel(II) oxide thin film by sol-gel techniques on conductive glass substrates . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound is transported through the cell membrane and distributed to various cellular compartments . It interacts with transporters and binding proteins that facilitate its localization and accumulation within the cell. These interactions can impact the compound’s effectiveness and potential toxicity.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. The compound may be directed to certain organelles through targeting signals or post-translational modifications . For instance, it has been observed to accumulate in the vacuoles of hyperaccumulator plants, where it forms complexes with organic acids . This subcellular localization is essential for understanding the compound’s biochemical properties and potential effects on cellular function.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Nickel(II) 2,4-pentanedionate can be achieved through a simple reaction between nickel acetate and 2,4-pentanedione in the presence of a base. The reaction is a substitution reaction where the acetate group is replaced by the 2,4-pentanedionate ligand.", "Starting Materials": [ "Nickel acetate", "2,4-pentanedione", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve nickel acetate and 2,4-pentanedione in a solvent", "Add a base to the solution to initiate the reaction", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with a suitable solvent to remove impurities", "Dry the product under vacuum to obtain Nickel(II) 2,4-pentanedionate" ] }

3264-82-2

Molecular Formula

C10H16NiO4

Molecular Weight

258.92 g/mol

IUPAC Name

(E)-4-hydroxypent-3-en-2-one;nickel

InChI

InChI=1S/2C5H8O2.Ni/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3+;

InChI Key

SHWZFQPXYGHRKT-SYWGCQIGSA-N

Isomeric SMILES

C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.[Ni]

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ni]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ni]

physical_description

Liquid
Emerald-green solid, soluble in water;  [Merck Index]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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